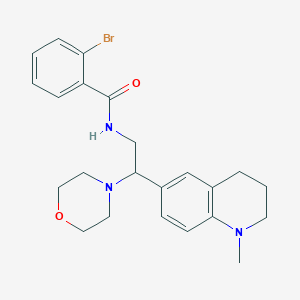

N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as morpholino groups and substituted phenyl rings, which are common in the synthesis of compounds with potential antitumor activity. For instance, the first paper describes a compound with a morpholino group and a substituted phenyl ring that shows inhibitory capacity against cancer cell lines . The second paper discusses a polyheterocyclic compound with a morpholino group that was synthesized using a microwave-assisted one-pot process .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including condensation, amination, cyclization, and various cycloaddition reactions. For example, the compound in the first paper was synthesized by condensing an isocyanato-substituted benzene with an aminated indazole, followed by cyclization with hydrazine hydrate . The second paper's compound was synthesized through a combination of reactions including Ugi-Zhu/aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration, all performed under microwave irradiation . These methods suggest that the synthesis of "N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine" would likely involve similar complex synthetic routes.

Molecular Structure Analysis

The molecular structure of compounds with morpholino groups and substituted phenyl rings can be determined using various spectroscopic techniques. The first paper mentions the determination of the crystal structure of the synthesized compound , while the second paper describes the characterization of the synthesized compound using 1D and 2D NMR, FT-IR, and HRMS . These techniques would be essential in analyzing the molecular structure of "N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine" to confirm its identity and purity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are indicative of the potential reactions that "N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine" might undergo. These reactions include condensation, amination, and cyclization, which are common in the synthesis of heterocyclic compounds . Additionally, the use of microwave-assisted one-pot processes suggests that the synthesis of such compounds can be optimized for efficiency .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine" are not directly reported, the properties of similar compounds can provide insights. The compounds discussed in the papers are likely to have significant biological activity, as indicated by their inhibitory capacity against cancer cell lines . The solubility, stability, and reactivity of these compounds would be important factors in their potential use as pharmaceuticals. The characterization techniques mentioned, such as NMR and FT-IR, would be used to determine these properties .

Applications De Recherche Scientifique

Synthesis and Biological Activity

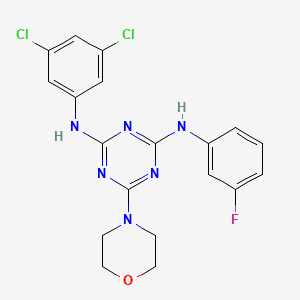

A series of pyrimidine derivatives linked with morpholinophenyl groups were synthesized and demonstrated significant larvicidal activity against mosquito larvae. These compounds, including variations with fluorophenyl groups, were evaluated for their potential in pest control, showcasing the role of electron-withdrawing groups in enhancing biological activity (Gorle et al., 2016).

Material Science Applications

Research into the development of heat-resistant polyamides incorporating s-triazine rings indicates the potential for creating materials with excellent thermal stability and flame retardancy. The synthesis of these polymers, involving reactions with morpholine, demonstrates the utility of triazine derivatives in the development of advanced materials (Dinari & Haghighi, 2017).

Environmental Applications

A study on the use of a low-cost biosorbent for the removal of pesticides, including triazine derivatives, from wastewater highlights the environmental implications of these compounds. The research emphasizes the effectiveness of lignocellulosic substrates in adsorbing and removing hazardous chemicals from water, offering insights into sustainable waste management solutions (Boudesocque et al., 2008).

Chemical Sensors and Imaging

The development of a morpholine-type naphthalimide chemosensor for imaging trivalent metal ions (Fe3+, Al3+, Cr3+) in living cells demonstrates the application of triazine derivatives in biological imaging. This sensor, targeting lysosomal metal ions, showcases the potential for using these compounds in the detection and monitoring of essential and toxic metals within biological systems (Ye et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-N-(3,5-dichlorophenyl)-4-N-(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2FN6O/c20-12-8-13(21)10-16(9-12)24-18-25-17(23-15-3-1-2-14(22)11-15)26-19(27-18)28-4-6-29-7-5-28/h1-3,8-11H,4-7H2,(H2,23,24,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUGMKDPLURGLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC(=C3)Cl)Cl)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-(3,5-dichlorophenyl)-N4-(3-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[[3-[(2-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2532597.png)

![[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2532598.png)

![1-[(2-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2532599.png)

![4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2532602.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2532604.png)

![3-{3-[(Pyridazin-3-yl)amino]azetidine-1-carbonyl}benzonitrile](/img/structure/B2532606.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2532607.png)

![N-acetyl-N-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2532613.png)

![N-(4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2532616.png)